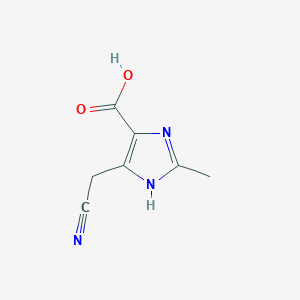
5-(cyanomethyl)-2-methyl-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a cyanomethyl group, a methyl group, and a carboxylic acid group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylimidazole with cyanomethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the cyanomethyl group is introduced at the 4-position of the imidazole ring.
Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylimidazole with cyanoacetic acid in the presence of a catalyst can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of 4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce amine-substituted imidazoles.
Aplicaciones Científicas De Investigación
4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The imidazole ring can also interact with active sites of enzymes, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: Lacks the cyanomethyl and carboxylic acid groups, making it less versatile in certain applications.
4-Cyanomethylimidazole: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
Imidazole-5-carboxylic acid: Lacks the cyanomethyl and methyl groups, leading to different chemical properties.
Uniqueness
4-(Cyanomethyl)-2-methyl-1H-imidazole-5-carboxylic acid is unique due to the combination of functional groups attached to the imidazole ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
857812-37-4 |
|---|---|
Fórmula molecular |
C7H7N3O2 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
5-(cyanomethyl)-2-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7N3O2/c1-4-9-5(2-3-8)6(10-4)7(11)12/h2H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
YBVWNWQVOLECAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1)CC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


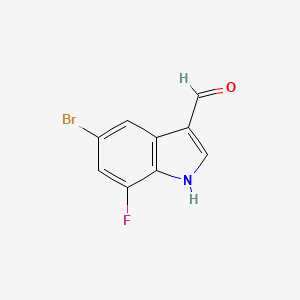
![5-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B15198037.png)
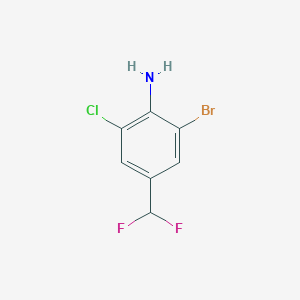
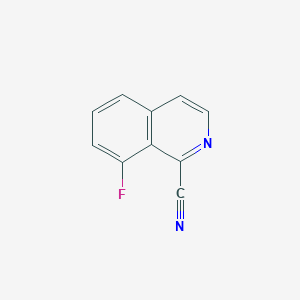
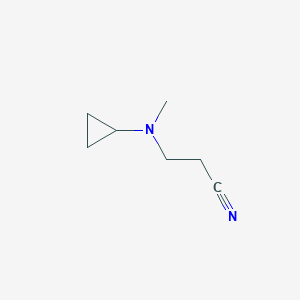
![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine](/img/structure/B15198074.png)
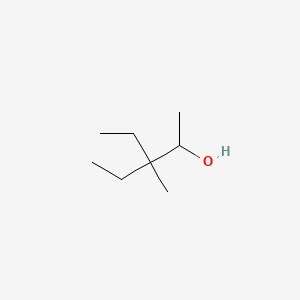
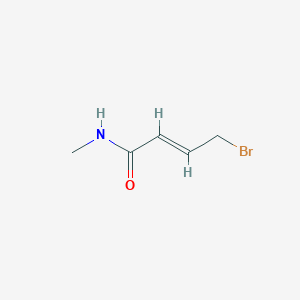
![4-methoxy-6-nitro-1H-benzo[d]imidazole](/img/structure/B15198090.png)
![12-Bromo-7H-Benzofuro[2,3-b]carbazole](/img/structure/B15198097.png)
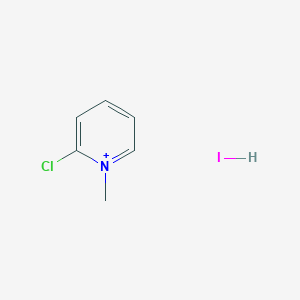


![2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B15198131.png)
